molecular formula C9H11BClNO3 B1386933 (3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid CAS No. 957120-57-9

(3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid

Cat. No.: B1386933
CAS No.: 957120-57-9
M. Wt: 227.45 g/mol
InChI Key: CBWMBTZDVFPIKS-UHFFFAOYSA-N
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Description

(3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid (CAS: 957120-57-9) is a boronic acid derivative with a phenyl ring substituted at positions 3 and 5 by a chlorine atom and a dimethylcarbamoyl group (-N(C₃H)₂CO), respectively. Its molecular formula is C₉H₁₁BClNO₃, with a molecular weight of 227.46 g/mol . The dimethylcarbamoyl group is an electron-withdrawing amide substituent, which influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

[3-chloro-5-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWMBTZDVFPIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656989
Record name [3-Chloro-5-(dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-57-9
Record name [3-Chloro-5-(dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(dimethylcarbamoyl)benzeneboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-chloro-5-(dimethylcarbamoyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids.

Scientific Research Applications

Organic Chemistry

Suzuki-Miyaura Coupling Reactions
(3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid is extensively utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These reactions involve the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, facilitating the formation of complex organic molecules essential for pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionKey Products
Suzuki-MiyauraAryl halide + Boronic acid + Pd catalystBiaryl compounds
Nucleophilic SubstitutionSubstitution of chloro group with nucleophilesVarious substituted phenylboronic acids
OxidationConversion to boronic esters or anhydridesBoronic esters

Medicinal Chemistry

Boronic acids, including this compound, have been studied for their biological activities. They interact with enzymes and receptors, making them potential candidates for drug development.

Anticancer Activity
Research has indicated that boronic acid derivatives can exhibit anticancer properties. For instance, studies showed that certain phenyl boronic compounds demonstrated significant cytotoxicity against prostate cancer cells while maintaining viability in healthy cells .

Table 2: Anticancer Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (µM)Healthy Cell Viability (%)
B5PC-3 (Prostate)571
B7PC-3 (Prostate)495

Antimicrobial Properties

Studies have also highlighted the antimicrobial effects of boronic acid derivatives against various pathogens. The inhibition zones measured against bacteria like Staphylococcus aureus showed promising results, indicating potential use in developing antibacterial agents .

Similar Compounds

Compound NameStructure Variation
(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acidDiethyl instead of dimethyl carbamoyl
(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acidMethyl instead of dimethyl carbamoyl

These variations affect solubility, reactivity, and biological interactions, emphasizing the unique properties of this compound.

Case Study 1: Synthesis and Application in Drug Development

A recent study focused on synthesizing a series of boronic acid derivatives, including this compound, to evaluate their activity against cancer cell lines. Results indicated that specific structural modifications enhanced anticancer efficacy while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation analyzed the antimicrobial properties of various boronic acids against common pathogens. The study found that this compound exhibited significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner . This process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Variations on the Phenyl Ring

A. [3-Chloro-5-(methylcarbamoyl)phenyl]boronic Acid (CAS: 957120-51-3)
  • Structure : Differs by having a methylcarbamoyl (-NHCH₃CO) group instead of dimethylcarbamoyl.
  • Molecular Weight : 213 Da (vs. 227.46 g/mol for the dimethyl analog).
  • However, the reduced electron-withdrawing effect of the methylcarbamoyl group may lower binding affinity in enzyme inhibition contexts .
B. (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic Acid (CAS: 957120-49-9)
  • Structure : Ethylcarbamoyl (-NHC₂H₅CO) substituent.
  • This could limit its utility in biological assays where solubility is critical .
C. (3-Chloro-5-(hydroxymethyl)phenyl)boronic Acid (CAS: 2121512-87-4)
  • Structure : Hydroxymethyl (-CH₂OH) substituent instead of carbamoyl.
  • Molecular Weight : 186.40 g/mol.
  • Impact: The polar hydroxymethyl group enhances water solubility, making this compound more suitable for in vitro biological studies.

Functional Group Replacements

(4-Chlorophenyl)boronic Acid
  • Structure : Simple chloro-substituted phenyl ring without a carbamoyl group.
  • Reactivity : In Suzuki-Miyaura reactions, 4-chlorophenyl boronic acid achieves 75% conversion with bromobenzene, compared to phenyl boronic acid’s 98% , due to electron-withdrawing effects slowing transmetallation . The absence of a carbamoyl group in this compound limits its use in enzyme inhibition but simplifies synthesis.
Chiral α-Amido-β-Triazolylethaneboronic Acids
  • Structure : Triazole ring replaces phenyl in chiral boronic acids.
  • Activity : These compounds exhibit potent β-lactamase inhibition (Ki = 0.004 µM ) due to improved cell penetration and binding to serine residues. The triazole acts as a bioisostere for phenyl, demonstrating that heterocyclic substituents can enhance pharmacological profiles compared to carbamoyl groups .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The chloro and carbamoyl groups in (3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid reduce electron density on the phenyl ring, slowing cross-coupling reactions but enhancing stability in oxidative environments .
  • Steric Hindrance : The dimethylcarbamoyl group introduces steric bulk, which may reduce reaction yields in sterically demanding catalytic systems but improve selectivity in enzyme binding .

Enzyme Inhibition

  • HDAC Inhibition: Boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show IC₅₀ values of 1 µM in fungal histone deacetylase (HDAC) inhibition. The dimethylcarbamoyl group’s electronic effects may offer similar potency but require empirical validation .

Antiproliferative Effects

  • Cytotoxicity : Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM ) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM ) demonstrate that aromatic substituents significantly impact cytotoxicity. The dimethylcarbamoyl analog’s solubility and LogP (~1.06) suggest moderate activity, though precipitation risks in culture media may limit utility .

Physicochemical Properties and Solubility

Compound Molecular Weight (g/mol) LogP Solubility (Water) Key Applications
Target Compound 227.46 ~1.5* Moderate Enzyme inhibition, synthesis
[3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid 213.0 1.06 Moderate Synthesis, intermediate
(3-Chloro-5-(hydroxymethyl)phenyl)boronic acid 186.40 ~0.5 High Biological assays
4-Chlorophenyl boronic acid 156.38 1.89 Low Cross-coupling reactions

*Estimated based on structural analogs .

Biological Activity

(3-Chloro-5-(dimethylcarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. This compound, characterized by its unique structural features, exhibits interactions that can influence various biological pathways.

Chemical Structure and Properties

  • Chemical Formula : C9H11BClNO3
  • CAS Number : 957120-57-9
  • Molecular Weight : 215.55 g/mol

The presence of the boronic acid group allows for interactions with biological macromolecules, which can lead to therapeutic applications, particularly in oncology.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been designed as an analog of flutamide, a known antiandrogen used in prostate cancer treatment. Research indicates that the substitution of the nitro group with a boronic acid moiety can enhance binding affinity to androgen receptors (AR), which is crucial for inhibiting cancer cell proliferation.

Case Study: Molecular Docking and In Vitro Testing

A study conducted molecular docking experiments to assess the binding interactions between this compound and the AR. The results indicated that:

  • Binding Affinity : The compound demonstrated a favorable binding profile with key amino acids in the AR binding site.
  • In Vitro Efficacy : Testing against prostate cancer cell lines (LAPC-4, PC-3) showed significant antiproliferative activity, particularly when compared to standard treatments like flutamide and bicalutamide. Notably, compounds with a trifluoromethyl group adjacent to the boronic acid exhibited enhanced activity .

The mechanism by which this compound exerts its effects appears to involve:

  • Covalent Bond Formation : The boronic acid can form coordinate covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of target enzymes.
  • Modulation of Signaling Pathways : By interacting with specific proteins involved in cell cycle regulation and apoptosis, this compound may alter signaling pathways critical for cancer cell survival .

Comparative Analysis of Boronic Acids in Medicinal Chemistry

Compound NameBiological ActivityReferences
BortezomibAnticancer
This compoundAnticancer, potential antibacterial
Vaborbactamβ-lactamase inhibitor

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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